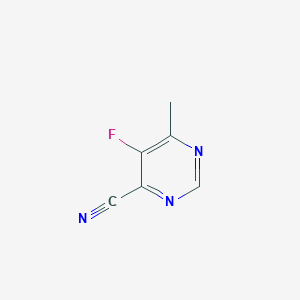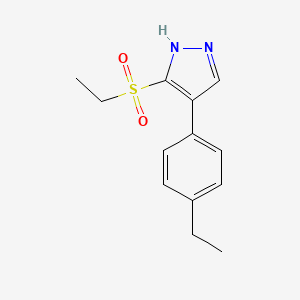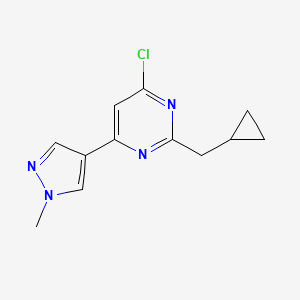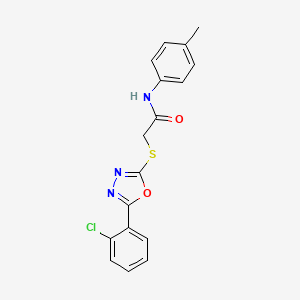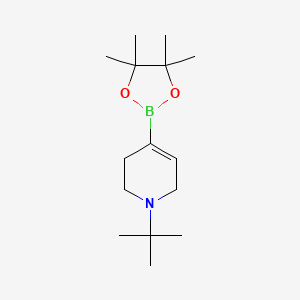
1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-ブチル)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1,2,3,6-テトラヒドロピリジンは、tert-ブチル基とジオキサボロラン部分を持つ複雑な有機化合物です。この化合物は、その独特の構造特性と反応性のために、化学のさまざまな分野で注目を集めています。
2. 製法
合成経路と反応条件
1-(tert-ブチル)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1,2,3,6-テトラヒドロピリジンの合成は、通常、適切なピリジン誘導体とボロン酸エステルの反応を含みます。反応条件には、炭酸カリウムなどの塩基とテトラヒドロフラン(THF)などの溶媒の使用が含まれることがよくあります。反応は通常、酸化を防ぐために不活性雰囲気下で行われます。
工業的製法
工業的な環境では、この化合物の製造には、高収率と高純度を確保するために最適化された条件での大規模なバッチ反応が含まれる場合があります。自動反応器と連続フローシステムの使用は、合成プロセスの効率とスケーラビリティを高めることができます。
3. 化学反応の分析
反応の種類
1-(tert-ブチル)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1,2,3,6-テトラヒドロピリジンは、次のようなさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応は、化合物の異なる還元型を生成することができます。
置換: この化合物は、求核置換反応に参加することができます。この反応では、ジオキサボロラン部分は他の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤があります。反応は、通常、選択性と収率を確保するために、制御された温度と不活性雰囲気下で行われます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はボロン酸を生成する可能性があり、一方、置換反応はさまざまな官能基化されたピリジン誘導体を生成する可能性があります。
4. 科学研究への応用
1-(tert-ブチル)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1,2,3,6-テトラヒドロピリジンは、科学研究でいくつかの用途があります。
化学: これは、特に複雑な分子や材料の形成における有機合成のビルディングブロックとして使用されます。
生物学: この化合物は、酵素相互作用や代謝経路を含む生物学的システムの研究に使用することができます。
産業: この化合物は、ポリマーやナノマテリアルを含む高度な材料の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine typically involves the reaction of a suitable pyridine derivative with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学的研究の応用
1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
作用機序
1-(tert-ブチル)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1,2,3,6-テトラヒドロピリジンの作用機序には、さまざまな分子標的との相互作用が含まれます。ジオキサボロラン部分は、求核剤と可逆的な共有結合を形成することができ、触媒作用と分子認識に役立ちます。tert-ブチル基は立体障害を提供し、化合物の反応性と選択性に影響を与えます。
6. 類似の化合物との比較
類似の化合物
1-(tert-ブチル)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1,2,3,6-テトラヒドロピリジン: この化合物は、tert-ブチル基とジオキサボロラン部分の組み合わせにより、ユニークです。
1-(tert-ブチル)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-ピリジン: 類似の構造ですが、テトラヒドロピリジン環がありません。
4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1,2,3,6-テトラヒドロピリジン: 類似の構造ですが、tert-ブチル基がありません。
独自性
1-(tert-ブチル)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1,2,3,6-テトラヒドロピリジンの独自性は、その構造的な組み合わせにあり、これは独特の反応性と安定性を付与します。tert-ブチル基とジオキサボロラン部分の両方の存在により、さまざまな研究分野や産業で汎用性の高い用途が可能になります。
類似化合物との比較
Similar Compounds
1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine: This compound is unique due to its combination of a tert-butyl group and a dioxaborolane moiety.
1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine: Similar structure but lacks the tetrahydropyridine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine: Similar structure but lacks the tert-butyl group.
Uniqueness
The uniqueness of this compound lies in its structural combination, which imparts distinct reactivity and stability. The presence of both the tert-butyl group and the dioxaborolane moiety allows for versatile applications in various fields of research and industry.
特性
分子式 |
C15H28BNO2 |
|---|---|
分子量 |
265.20 g/mol |
IUPAC名 |
1-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C15H28BNO2/c1-13(2,3)17-10-8-12(9-11-17)16-18-14(4,5)15(6,7)19-16/h8H,9-11H2,1-7H3 |
InChIキー |
ZUJZVBGVJDHVQA-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


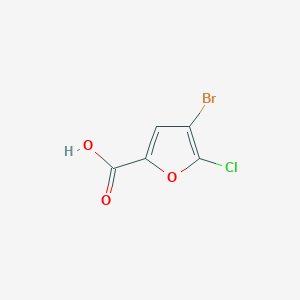
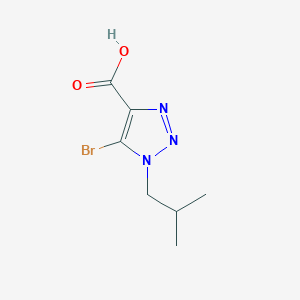
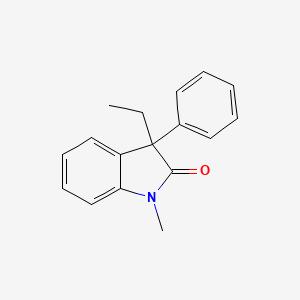


![Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B11775529.png)
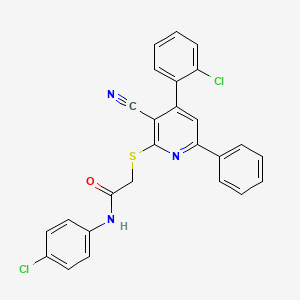

![3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11775549.png)

